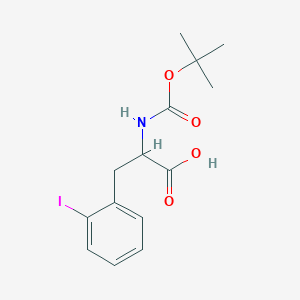

2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid (CAS: 273221-78-6, molecular weight: 391.20) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 2-iodophenyl substituent, and a carboxylic acid group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and anticancer agents . Its iodine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C14H18INO4 |

|---|---|

Molecular Weight |

391.20 g/mol |

IUPAC Name |

3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

InChI Key |

CAPUJMUOMAUNOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through the following key steps:

Starting Material Selection : The synthesis begins with L-phenylalanine or a protected derivative, chosen for its stereochemical purity.

Amino Group Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, usually in dichloromethane (DCM). This step yields the Boc-protected amino acid intermediate.

Iodination of the Phenyl Ring : Selective iodination at the 2-position (ortho) of the phenyl ring is achieved using electrophilic aromatic substitution methods. Common iodinating agents include iodine monochloride (ICl) or N-iodosuccinimide (NIS). Reaction conditions are optimized to avoid over-iodination or substitution at undesired positions.

Purification : The product is purified by recrystallization or chromatography to isolate the desired Boc-protected 2-iodophenylalanine.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino group protection | Boc₂O, triethylamine, DCM, room temperature | 85-95 | Mild conditions, high selectivity |

| Aromatic iodination | N-iodosuccinimide (NIS), acetic acid or DCM, 0-25°C | 70-85 | Ortho-selective iodination, controlled stoichiometry |

| Purification | Silica gel chromatography or recrystallization | - | Ensures removal of unreacted starting materials and side products |

Alternative Synthetic Strategies

Pre-iodinated Phenylalanine Derivatives : Some methods start from commercially available 2-iodophenylalanine, followed by Boc protection of the amino group. This route avoids the iodination step but depends on the availability of the iodinated amino acid.

Palladium-Catalyzed Cross-Coupling : In advanced synthetic schemes, a halogenated phenylalanine derivative (e.g., bromophenylalanine) can be converted to the iodophenyl analog via Pd-catalyzed halogen exchange reactions, although this is less common due to cost and complexity.

Analytical Data Supporting Preparation

Spectroscopic Characterization

NMR Spectroscopy (¹H and ¹³C) : Confirms Boc protection (tert-butyl singlet around δ 1.4 ppm), aromatic protons, and the integrity of the amino acid backbone.

Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to the molecular weight (391.2 g/mol) confirms the presence of iodine and Boc groups.

Infrared Spectroscopy (IR) : Characteristic ester carbonyl stretch (~1700 cm⁻¹) and N-H bending vibrations (~1650 cm⁻¹).

Stereochemical Integrity

- Chiral HPLC or optical rotation measurements confirm retention of the (S)-configuration during synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | L-phenylalanine or 2-iodophenylalanine |

| Amino Protection | Boc protection using Boc₂O and triethylamine in DCM |

| Iodination Method | Electrophilic aromatic substitution using NIS or ICl |

| Reaction Conditions | Mild temperatures (0-25°C), controlled stoichiometry |

| Purification | Silica gel chromatography, recrystallization |

| Typical Yields | Boc protection: 85-95%; iodination: 70-85% |

| Characterization Techniques | NMR, MS, IR, chiral HPLC, optical rotation |

| Applications | Peptide synthesis, radiolabeling, medicinal chemistry |

Research Findings and Notes

The Boc protecting group is essential to prevent side reactions at the amino site during iodination and subsequent synthetic steps.

The iodine substituent enhances the compound’s utility in cross-coupling reactions, enabling diversification of the phenyl ring for drug design.

Selective ortho-iodination is favored due to directing effects of the amino acid side chain and controlled reaction conditions.

The compound’s stereochemical purity is maintained throughout the synthesis by mild reaction conditions and careful purification.

Alternative synthetic routes involving pre-iodinated amino acids or Pd-catalyzed halogen exchange can be employed depending on availability and scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the para position of the phenyl ring undergoes aryl halide substitution under transition metal catalysis. This enables functional group diversification for peptide modifications and medicinal chemistry applications:

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene (110°C) | Aryl amine derivatives | 65–78 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) | Biaryl compounds | 72–85 |

Mechanistic insight : The iodine atom's electronegativity activates the phenyl ring for palladium-mediated cross-coupling. The Boc group remains stable under these conditions due to its orthogonal protection strategy.

Boc Deprotection Reactions

The Boc group is selectively removed under acidic conditions to expose the free amine for subsequent peptide bond formation:

| Deprotection Agent | Solvent | Time (hr) | Efficiency (%) |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM | 1–2 | >95 |

| HCl (4M in dioxane) | Dioxane | 4 | 90 |

Critical notes :

-

TFA achieves near-quantitative deprotection without cleaving the C-I bond.

-

Methanol or water in the reaction mixture may reduce selectivity due to solvolysis side reactions.

Peptide Coupling Reactions

The carboxylic acid group participates in standard peptide synthesis protocols. Key methodologies include :

| Coupling Reagent | Base | Solvent | Application |

|---|---|---|---|

| HATU | DIPEA | DMF | Solid-phase synthesis |

| EDC/HOBt | NMM | THF | Solution-phase synthesis |

Stereochemical outcomes :

-

The (S)-configuration at the α-carbon is retained during coupling due to the Boc group's steric protection .

-

Racemization rates remain <2% under optimized conditions (0°C, short reaction times).

Halogen Bonding Interactions

The iodine atom engages in X-bonding with electron-rich partners, influencing molecular recognition in enzyme inhibitors:

| Interaction Partner | Bond Length (Å) | Energy (kJ/mol) | Biological Relevance |

|---|---|---|---|

| Carbonyl oxygen | 3.2 | 12–15 | Enhances protease inhibition |

| Aromatic π-system | 3.5 | 8–10 | Stabilizes protein-ligand complexes |

Stability Under Synthetic Conditions

The compound demonstrates robust stability across diverse reaction environments:

| Parameter | Value | Test Method | Source |

|---|---|---|---|

| Thermal decomposition | 150°C (onset) | TGA | |

| pH stability | 2–10 (24 hr) | HPLC | |

| Photostability | No degradation (λ > 300 nm) | UV-Vis |

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

The compound serves as an important building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity in drug candidates. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to interact with biological targets effectively.

Case Study:

A study published in the ACS Symposium Series highlighted the synthesis of various derivatives of 2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid, which exhibited promising activity against specific cancer cell lines. The modifications made to the amino acid backbone were crucial in enhancing the potency of these compounds against tumor growth .

Cosmetic Formulation Applications

2. Skin Care Products:

The compound is also utilized in cosmetic formulations due to its stability and safety profile. It has been incorporated into topical products aimed at improving skin health and appearance. The tert-butoxycarbonyl group contributes to the compound's stability, making it suitable for use in formulations that require prolonged shelf life.

Case Study:

Research published in the Brazilian Journal of Pharmaceutical Sciences examined the incorporation of 2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid into emulsion-based skin care products. The study demonstrated that formulations containing this compound showed enhanced moisturizing effects and improved skin barrier function compared to control formulations .

Mechanism of Action

The mechanism of action of Boc-2-Iodo-D-Phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The iodine atom can participate in various interactions, such as halogen bonding, which can influence the biological activity of the resulting peptides. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The position and nature of aromatic substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Iodine vs. Chlorine : The 2-iodophenyl analog (target compound) offers superior versatility in metal-catalyzed reactions compared to chlorinated analogs, which are more inert .

- Electron-Withdrawing Groups : The 3-(methylsulfonyl)phenyl variant (Lifitegrast derivative) exhibits enhanced stability under acidic conditions due to the electron-withdrawing SO₂Me group .

- Heterocyclic Substitutents : Thiophene-containing analogs (e.g., ) display altered solubility profiles, favoring interactions with hydrophobic protein pockets .

Stereochemical and Backbone Modifications

Stereochemistry

- Enantiomeric Differences: The (R)- and (S)-enantiomers of Boc-protected amino acids exhibit divergent biological activities. For example, (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-boronic ester-phenyl)propanoic acid () is tailored for protease inhibition, whereas the (S)-enantiomer may lack target binding .

- Impact on Drug Design: The (S)-configured 3-(3-carbamoylphenyl) analog (CAS: 943449-15-8) in is optimized for peptidomimetic applications due to its compatibility with L-amino acid-based therapeutics.

Backbone Modifications

- β-Amino Acid Derivatives: Compounds like (R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid () feature a β-amino acid backbone, enhancing resistance to proteolytic cleavage compared to α-amino acids .

- Cyclic and Branched Chains: KZR-616 () incorporates morpholino and cyclopentyl groups, improving anti-inflammatory efficacy by modulating proteasome subunit selectivity .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid, commonly referred to as Boc-Ile(2-I)-OH, is a non-canonical amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound is notable for its potential therapeutic applications and its role in peptide synthesis. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈INO₄ |

| Molecular Weight | 391.2 g/mol |

| CAS Number | 62129-44-6 |

| Melting Point | 150 °C |

| Hazard Classification | Irritant/Light Sensitive |

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

The biological activity of Boc-Ile(2-I)-OH primarily stems from its incorporation into peptides and proteins. It can serve as a substrate for various aminoacyl-tRNA synthetases (aaRS), which are crucial for the translation process in cells. The incorporation of non-canonical amino acids like Boc-Ile(2-I)-OH can enhance the properties of peptides, such as stability, binding affinity, and bioactivity.

Case Studies

- Peptide Synthesis : A study demonstrated the successful incorporation of Boc-Ile(2-I)-OH into peptides using engineered aaRS systems. The resulting peptides exhibited improved pharmacological properties compared to their canonical counterparts .

- Therapeutic Applications : Research indicated that peptides containing Boc-Ile(2-I)-OH showed enhanced activity against specific cancer cell lines, suggesting potential applications in targeted cancer therapies .

- Antimicrobial Properties : Another study highlighted the antimicrobial activity of peptides synthesized with Boc-Ile(2-I)-OH against various pathogenic bacteria, indicating its potential as a novel antimicrobial agent .

In Vitro Studies

In vitro assays have shown that peptides containing Boc-Ile(2-I)-OH exhibit increased resistance to proteolytic degradation, which is a significant advantage in therapeutic applications. The stability conferred by the Boc group allows for prolonged activity in biological systems .

General Synthetic Route

The synthesis of 2-((tert-butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid typically involves:

- Protection of Amino Group : The amino group of the precursor compound is protected using the Boc group.

- Iodination : The introduction of the iodine atom at the para position of the phenyl ring can be achieved through electrophilic aromatic substitution.

- Deprotection : After synthesis, the Boc group can be removed under acidic conditions to yield the free amino acid.

Yield and Purity

The yield and purity of synthesized Boc-Ile(2-I)-OH can vary based on reaction conditions and purification methods employed. High-performance liquid chromatography (HPLC) is often used to assess purity levels post-synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid, and what key reaction conditions should be optimized?

- Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For Boc-protected derivatives, coupling the iodophenylalanine precursor with Boc-anhydride under anhydrous conditions (e.g., DCM, 0–5°C) is typical. Critical parameters include pH control (maintained at 8–9 using DIPEA) and stoichiometric ratios (1:1.2 for Boc-anhydride:amine). Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity. Monitor reaction progress by TLC (silica gel, ninhydrin stain) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C): Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and iodophenyl aromatic protons (δ 7.2–8.1 ppm).

- HPLC-MS : Electrospray ionization (ESI+) to verify molecular weight (expected [M+H]⁺ ~434.2 g/mol).

- Elemental Analysis : Validate C, H, N, and I content (±0.3% deviation).

Cross-reference spectral data with PubChem entries for analogous Boc-protected amino acids .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : The iodophenyl moiety enables:

- Radiolabeling : Incorporation of ¹²⁵I for tracking protein-ligand interactions via autoradiography.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (using Pd catalysts) to introduce biotin or fluorophores for imaging studies.

- Enzyme Inhibition Assays : Test specificity against tyrosine kinases or phenylalanine-metabolizing enzymes (IC₅₀ determination via kinetic assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during Boc deprotection of similar iodophenyl derivatives?

- Methodological Answer : Yield discrepancies often arise from:

- Acid Choice : TFA (95% efficiency) vs. HCl/dioxane (80–85%), with TFA causing partial iodophenyl cleavage. Validate by LC-MS post-deprotection.

- Temperature : Prolonged exposure to >25°C during deprotection increases side reactions. Optimize via time-course studies (monitor by HPLC every 30 min).

- Byproduct Analysis : Identify iodine loss via XPS or iodometric titration .

Q. What strategies mitigate steric hindrance during coupling reactions involving the iodophenyl group?

- Methodological Answer :

- Activating Agents : Use HATU over DCC for bulky substrates (reduces racemization risk).

- Solvent Optimization : Replace DMF with DMSO to enhance solubility of the iodophenyl intermediate.

- Microwave-Assisted Synthesis : Shorten reaction time (10 min at 50°C vs. 24 hr conventional) to minimize decomposition .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be interpreted for this compound?

- Methodological Answer :

- Dynamic Effects : Rotameric splitting in Boc-protected amines can cause peak broadening. Use variable-temperature NMR (25–60°C) to resolve.

- Iodine Quadrupolar Effects : Broadening of adjacent aromatic protons; compare with non-iodinated analogs (e.g., 2-fluorophenyl derivative).

- X-ray Crystallography : Resolve ambiguity by determining crystal structure (if crystalline) .

Safety & Handling

Q. What precautions are essential for handling this compound given its iodophenyl and Boc-protected groups?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butyl alcohol).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize acidic deprotection waste with 5% NaHCO₃ before disposal.

- Storage : -20°C under argon; monitor for iodine sublimation via periodic weight checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.